对羟基苯甲酸丁酯

描述

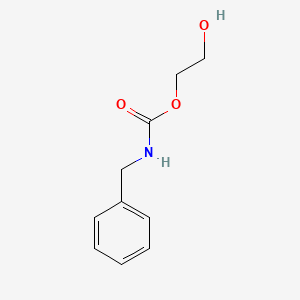

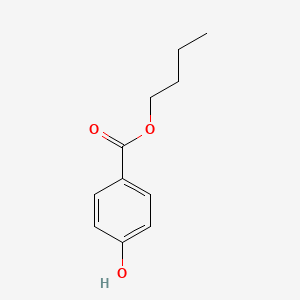

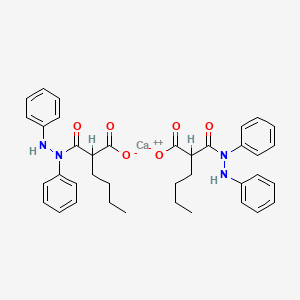

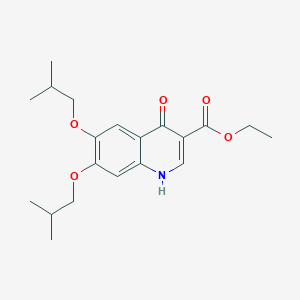

- Butylparaben (C11H14O3) is an organic compound with the chemical formula C4H9O2C6H4OH.

- It appears as a white, odorless, crystalline powder.

- Soluble in organic solvents, but slightly soluble in water.

- Commonly used as an antimicrobial preservative in cosmetics and pharmaceuticals.

- Also employed as a flavoring additive in food.

- Natural sources include certain fruits, vegetables, and microorganisms .

科学研究应用

- 对羟基苯甲酸丁酯的应用十分广泛:

- 化妆品:超过 20,000 种化妆品含有对羟基苯甲酸丁酯,包括眼影、保湿霜、抗衰老霜和防晒霜。

- 制药:在液体和固体药物悬浮液中低浓度使用(例如,泰诺、布洛芬)。

- 食品和药物:作为低离子强度的溶液中的防腐剂 .

作用机理

- 确切的机制尚不清楚,但提出的作用包括:

- 抑制 DNA 和 RNA 合成。

- 干扰某些细菌种类的酶(例如 ATP 酶、磷酸转移酶)。

- 可能破坏脂质双层,影响膜转运过程 .

作用机制

Target of Action

Butylparaben, an organic compound with the formula C4H9O2CC6H4OH , primarily targets microorganisms . It is a highly successful antimicrobial preservative used in cosmetics , pharmaceutical suspensions , and as a flavoring additive in food . It is particularly effective against mold and yeast .

Mode of Action

It is proposed to act by inhibitingDNA and RNA synthesis , and enzymes like ATPase and phosphotransferase in some bacterial species . It has also been suggested that Butylparaben interferes with membrane transport processes by disrupting the lipid bilayer, possibly causing the leakage of intracellular constituents .

Biochemical Pathways

Butylparaben may affect various biochemical pathways. For instance, it has been reported to promote hepatic lipogenesis, inflammation, gluconeogenesis, and insulin resistance through the inhibition of the farnesoid X receptor (FXR) pathway . Additionally, parabens and other xenobiotic chemicals can interfere with the hypothalamo-pituitary-gonadal axis and behave similar to female hormones, blocking or destabilizing the normal hormonal action .

Pharmacokinetics

It is known that butylparaben displays dose-dependent systemic exposure up to the maximum dose of 50 mg/kg/day . Repeated administration of Butylparaben for 13 weeks shows no bioaccumulation .

Result of Action

The primary result of Butylparaben’s action is its antimicrobial effect, which makes it a successful preservative in various products . . For instance, it has been reported to induce hormonal disruption, significant ocular damage, and allergic skin reactions .

Action Environment

The action, efficacy, and stability of Butylparaben can be influenced by various environmental factors. For instance, it is soluble in organic solvents , which can affect its distribution and action in different environments. It is also worth noting that Butylparaben is banned in certain regions like Thailand, Palau, and Hawaii due to potential health concerns .

生化分析

Biochemical Properties

Butylparaben interacts with various biomolecules, including enzymes such as glutathione S-transferase (GST). GST activity is evaluated by determining the conjugation of reduced glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (CDNB) .

Cellular Effects

Butylparaben’s potential endocrine-disrupting properties suggest it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that Butylparaben may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butylparaben can change over time. For instance, at pH 3–6, aqueous solutions of Butylparaben are stable for up to about 4 years at room temperature. Solutions at pH 8 or above are subject to rapid hydrolysis .

准备方法

化学反应分析

- 对羟基苯甲酸丁酯会发生各种反应,包括:

- 酯化反应:由 4-羟基苯甲酸和 1-丁醇形成丁酯。

- 水解反应:在酸性或碱性条件下转化回 4-羟基苯甲酸。

- 常用的试剂包括酸、碱和溶剂。

- 主要产物包括对羟基苯甲酸丁酯本身和 4-羟基苯甲酸 .

相似化合物的比较

- 对羟基苯甲酸丁酯属于对羟基苯甲酸酯家族,其中包括:

- 对羟基苯甲酸乙酯

- 对羟基苯甲酸甲酯

- 对羟基苯甲酸丙酯

- 长链对羟基苯甲酸酯(如对羟基苯甲酸丁酯)由于其亲脂性而表现出更高的雌激素活性 .

属性

IUPAC Name |

butyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOHBWFCKVYLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

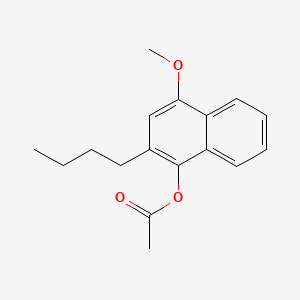

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020209 | |

| Record name | Butylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl-p-hydroxybenzoate appears as odorless white crystals or crystalline powder. Tasteless, but numbs the tongue. Aqueous solutions slightly acidic to litmus. (NTP, 1992), Colorless solid; Insoluble in water (207 mg/L at 20 deg C); Very hygroscopic; [HSDB] White odorless solid; Insoluble in water; [CAMEO] Powder; Slightly soluble in water; [MSDSonline], Solid, white crystals with little or no odour | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl p-hydroxybenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156.00 to 157.00 °C. @ 3.50 mm Hg | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

181 °C | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), Crystalline powder; solubility in water: approx 1:125 /Butylparaben calcium salt/, Crystalline powder; solubility in water: approx 1:110 /Butylparaben magnesium salt/, In water, 2.07X10+2 mg/L at 20 °C, Very slightly soluble in water, SOLUBILITY IN WATER: 0.15 G/100 G @ 80 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, For more Solubility (Complete) data for BUTYLPARABEN (7 total), please visit the HSDB record page., 0.207 mg/mL at 20 °C, insoluble in water; soluble in ether, acetone and propylene glycol, slightly soluble in oils, soluble (in ethanol) | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl p-hydroxybenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000186 [mmHg] | |

| Record name | Butylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Small, colorless crystals or powder, Crystalline powder, Finely divided solid | |

CAS No. |

94-26-8 | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylparaben [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BUTYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QPI1U3FV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 to 156 °F (NTP, 1992), 68.5 °C, 68 - 69 °C | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does butylparaben exert its estrogenic effects?

A1: Butylparaben demonstrates weak estrogenic activity by binding to estrogen receptors (ERs), particularly ERα and ERβ. [, , , ] This interaction can lead to the activation of estrogen-responsive genes and downstream effects, although at a much lower potency compared to 17β-estradiol. [, ]

Q2: What are the potential consequences of butylparaben's estrogenic activity?

A2: Studies in rats have shown that butylparaben exposure, especially during critical developmental periods, can disrupt the endocrine system. [, , ] Observed effects include reduced anogenital distance in male and female offspring, decreased sperm count, altered prostate development, and changes in ovarian weight and mammary gland development. [, , ]

Q3: Does butylparaben impact oxidative stress pathways?

A3: Research suggests that butylparaben exposure can induce oxidative stress in various organs, including the liver, testes, and brain of zebrafish larvae. [, , ] This is evidenced by increased lipid peroxidation, altered antioxidant enzyme activity (SOD, CAT, GPx, GST), and increased levels of reactive oxygen species (ROS). [, , ]

Q4: What is the molecular formula and weight of butylparaben?

A4: Butylparaben has the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. [, ]

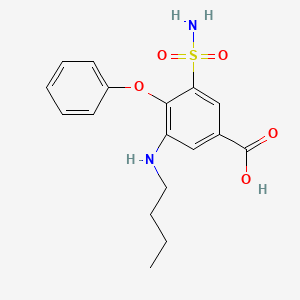

Q5: Is there any spectroscopic data available for butylparaben?

A5: Yes, terahertz time-domain spectroscopy (THz-TDS) has been used to characterize the transmission spectra of butylparaben, revealing distinct absorption peaks at 0.76 and 1.68 THz. [] This data can be utilized for identifying and quantifying butylparaben in various matrices.

Q6: How does butylparaben perform as a preservative in cosmetic formulations?

A6: Butylparaben, often used in combination with other parabens, effectively inhibits the growth of fungi and bacteria in cosmetic products. [, ] Studies on marigold-based skin care products demonstrated that a preservative containing butylparaben (Gujsol-1®) maintained appropriate microbiological quality during a two-year stability study. []

Q7: Are there any catalytic applications of butylparaben?

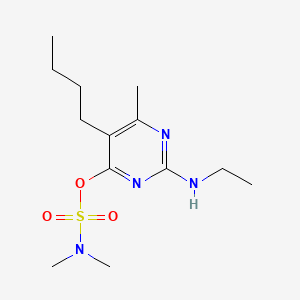

A7: While primarily known as a preservative, butylparaben can be synthesized using Dawson-type aluminum phosphotungstate (A1H3P2W18O62) as a catalyst. [] This heterogeneous catalyst exhibits high efficiency in the esterification reaction between n-butyl alcohol and p-hydroxybenzoic acid, leading to high butylparaben yields. []

Q8: How does the length of the alkyl chain in parabens influence their estrogenic activity?

A8: Research indicates a positive correlation between the alkyl chain length of parabens and their estrogenic potency. [, , ] Butylparaben, with its longer butyl chain, exhibits stronger estrogenic activity compared to shorter chain parabens like methylparaben and ethylparaben. [, , ]

Q9: What is the impact of chlorination on the estrogenic activity of parabens?

A9: Studies using yeast two-hybrid assays and ER-ELISA have shown that chlorination often reduces the estrogenic activity of parabens compared to their parent compounds. [] This suggests that structural modifications can significantly impact the endocrine disrupting potential of these chemicals.

Q10: How does butylparaben's formulation impact its percutaneous absorption?

A10: The presence of surfactants in topical formulations can influence butylparaben's percutaneous absorption. [] Research shows that while surfactants themselves are minimally absorbed, they can alter butylparaben's effective concentration at the skin surface, potentially leading to increased absorption. []

Q11: How is butylparaben metabolized in the body?

A11: Butylparaben is rapidly metabolized primarily by non-specific esterases in the skin and liver to p-hydroxybenzoic acid and butanol. [, , ] These metabolites are then further processed and excreted, minimizing butylparaben accumulation in the body. [, ]

Q12: What in vitro models have been used to study butylparaben's estrogenic activity?

A12: Several in vitro assays have been employed to assess butylparaben's estrogenic activity. These include:

- Recombinant yeast assays: Yeast cells expressing human estrogen receptors (hERα and medERα) are used to measure butylparaben's ability to activate estrogen-responsive genes. [, ]

- Human breast cancer cell lines (MCF-7): The proliferation of these cells, which express ERα, is assessed in response to butylparaben exposure. [, , ]

- ER binding assays: The ability of butylparaben to compete with 17β-estradiol for binding to ERα is measured using competitive binding assays. [, , ]

Q13: What in vivo models have been used to study butylparaben toxicity?

A14: Rodent models, particularly rats and mice, are frequently used to evaluate butylparaben's toxicity. [, , , , , , , , , , , , , ] Studies have examined various endpoints, including:

- Reproductive toxicity: Assessing effects on reproductive organs, hormone levels, and sperm parameters. [, , , , , , , ]

- Developmental toxicity: Evaluating butylparaben's impact on fetal development and offspring health. [, , ]

- Organ-specific toxicity: Examining butylparaben's effects on the liver, kidneys, spleen, and brain. [, , , ]

Q14: What are the known toxicological effects of butylparaben?

A14: Butylparaben has been associated with various toxicological effects in both in vitro and in vivo studies, including:

- Endocrine disruption: Butylparaben exhibits weak estrogenic activity and can potentially interfere with hormonal balance. [, , , , , , , , , ]

- Reproductive toxicity: Studies in rats have shown that butylparaben can adversely affect male and female reproductive systems, potentially impacting fertility. [, , , , , , , ]

- Developmental toxicity: Exposure to butylparaben during critical developmental windows can lead to adverse effects in offspring. [, , ]

- Oxidative stress: Butylparaben has been shown to induce oxidative stress in various organs, potentially contributing to cellular damage and dysfunction. [, , ]

- Genotoxicity: Some studies suggest potential genotoxic effects of butylparaben, although further research is needed to confirm these findings. [, ]

Q15: Is butylparaben safe for human use?

A16: The safety of butylparaben is a subject of ongoing debate. While regulatory agencies like the Cosmetic Ingredient Review (CIR) have deemed certain parabens, including butylparaben, safe for use in cosmetics at current levels, [] concerns remain regarding its potential endocrine disrupting properties and other toxicological effects. [, , , , , , , , , , , , ] More research is needed to fully assess the long-term health effects of butylparaben exposure, particularly in vulnerable populations.

Q16: What analytical methods are used to detect and quantify butylparaben?

A16: Several analytical techniques are employed to identify and quantify butylparaben in various matrices:

- High-performance liquid chromatography (HPLC): This technique is widely used to separate, identify, and quantify butylparaben in mixtures. [, ]

- Terahertz time-domain spectroscopy (THz-TDS): This method exploits the unique THz absorption properties of butylparaben for its identification and quantification. []

- Gas chromatography (GC): This technique, often coupled with mass spectrometry (GC-MS), can be used for sensitive and specific detection of butylparaben. []

Q17: What are the potential environmental impacts of butylparaben?

A18: Butylparaben, being widely used in consumer products, is released into the environment through wastewater and can potentially impact aquatic ecosystems. [, ] Studies have shown that butylparaben:

- Can induce vitellogenin production in male medaka fish, indicating endocrine disrupting effects. []

- Exhibits acute and chronic toxicity to aquatic organisms, including daphnia and green algae. []

- Can alter gene expression in medaka fish, potentially impacting their development and health. []

Q18: Are there any viable alternatives to butylparaben as a preservative?

A19: The search for safer and more sustainable alternatives to parabens is ongoing. One promising alternative for preserving plant-based creams is potassium sorbate. [] A study comparing the efficacy of potassium sorbate and a paraben-based preservative in marigold-based skin care products found potassium sorbate to be equally effective in inhibiting microbial growth and maintaining product quality over two years. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)